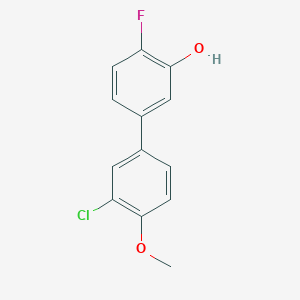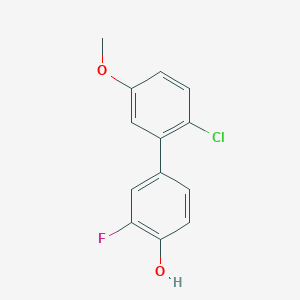![molecular formula C12H9FO3S B6374454 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261980-02-2](/img/structure/B6374454.png)
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (3F5MTP) is an organic compound used in a variety of scientific research applications. It is a molecule consisting of a phenol group linked to a thiophene ring. It is a white solid with a melting point of 81-83°C and a boiling point of 270-272°C. It has a molecular weight of 254.3 g/mol and a molecular formula of C11H10FOS.
Aplicaciones Científicas De Investigación
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds for drug discovery, in the development of catalysts for organic synthesis, and in the synthesis of organic light-emitting diodes (OLEDs). It has also been used in the synthesis of a variety of polymers and as an intermediate in the synthesis of a variety of pharmaceuticals.
Mecanismo De Acción
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is believed to act as a catalyst in the synthesis of organic compounds. It is believed to activate the substrate molecules and facilitate their reaction with other molecules. This is done by forming a complex between the 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% molecule and the substrate molecules, which then facilitates the reaction between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% are not well-understood. It has been suggested that 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been suggested that 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% may act as an antioxidant, although this has not been confirmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and boiling point. It is also relatively non-toxic, making it safe to use in laboratory settings. However, 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is also a relatively expensive compound, making it cost-prohibitive for some experiments. Additionally, 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a relatively new compound, so there is limited research available on its use and effects.
Direcciones Futuras
The potential future applications of 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% are numerous. It could be used as a catalyst for the synthesis of new compounds for drug discovery, as an intermediate in the synthesis of pharmaceuticals, or as a component in the synthesis of polymers. Additionally, further research on the biochemical and physiological effects of 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could provide new insights into its potential therapeutic uses. Finally, 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could potentially be used as an antioxidant, although this has yet to be confirmed.
Métodos De Síntesis
3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% can be synthesized by a variety of methods, the most common being the reaction between 5-methylthiophen-3-ol and trifluoroacetic anhydride. In this reaction, the thiophenol is treated with trifluoroacetic anhydride in the presence of pyridine or triethylamine to form a trifluoroacetylated product. This product is then treated with sodium methoxide to yield 3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%.
Propiedades
IUPAC Name |
methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOTCDTTVWMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684407 |
Source


|
| Record name | Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-02-2 |
Source


|
| Record name | Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)





